n-(2-Hydroxypropyl)glycine

Description

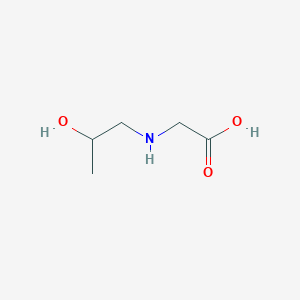

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxypropylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(7)2-6-3-5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJXTXHXCGEYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559745 | |

| Record name | N-(2-Hydroxypropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113447-24-8 | |

| Record name | N-(2-Hydroxypropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Hydroxypropyl Glycine

Direct Alkylation and Reductive Amination Strategies

Direct alkylation and reductive amination are two of the most fundamental and widely employed methods for the synthesis of N-substituted amino acids. These approaches involve the formation of a new nitrogen-carbon bond at the amino group of glycine (B1666218) or its synthetic equivalents.

A common strategy for synthesizing N-(2-Hydroxypropyl)glycine involves the reaction of glycine with a suitable three-carbon electrophile, such as propylene (B89431) oxide or a related compound. Another powerful method is the reductive amination of a carbonyl compound with an amine. masterorganicchemistry.comlibretexts.org This process typically involves the initial formation of an imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.com For the synthesis of N-(2-Hydroxypropyl)glycine, this could involve the reaction between glyoxylic acid and 1-amino-2-propanol, followed by reduction. chemicalbook.com

The synthesis of the N-(2-hydroxypropyl) group requires careful control of regioselectivity, particularly when using propylene oxide as the alkylating agent. Propylene oxide has two electrophilic carbons, and the nucleophilic attack by the glycine amine can occur at either the sterically less hindered primary carbon (C1) or the secondary carbon (C2). The choice of reaction conditions, such as the catalyst and solvent, can influence the regiochemical outcome of this ring-opening reaction. For instance, in reactions of 1,7-dienes with aldehydes, high regioselectivity in the formation of N-containing polycyclic skeletons has been achieved. rsc.org While specific studies on glycine are less common, the principles of regioselective synthesis are well-established for related systems, such as the synthesis of polysaccharide–amino acid ester conjugates where regioselective bromination is a key step. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often varied include the catalyst, solvent system, temperature, and reaction time. nih.gov

For example, in a study on the synthesis of pyrimido[4,5-b] researchgate.netnih.govnaphthyridines, various catalysts and green solvent systems were screened to find the optimal conditions. researchgate.net The use of silver nanoparticles (AgNPs) as a catalyst in a water/ethanol mixture was found to be highly effective. researchgate.net The data below illustrates a typical approach to optimizing reaction parameters.

Table 1: Example of Reaction Condition Optimization for a Multi-Component Synthesis This table is an illustrative example of an optimization process for a related heterocyclic synthesis and not specific to N-(2-Hydroxypropyl)glycine.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | No catalyst | H₂O/EtOH (1:1) | 12 | 20 |

| 2 | p-TSA (10) | H₂O/EtOH (1:1) | 8 | 65 |

| 3 | L-proline (10) | H₂O/EtOH (1:1) | 8 | 58 |

| 4 | AgNPs (5 ppm) | H₂O/EtOH (1:1) | 4 | 85 |

| 5 | AgNPs (10 ppm) | H₂O | 5 | 70 |

| 6 | AgNPs (10 ppm) | H₂O/EtOH (1:1) | 3 | 91 |

| 7 | AgNPs (10 ppm) | EtOH | 5 | 78 |

| 8 | AgNPs (15 ppm) | H₂O/EtOH (1:1) | 3 | 90 |

Source: Adapted from research on silver-catalyzed synthesis of nitrogen heterocycles. researchgate.net

This systematic approach demonstrates that a small amount of silver nanoparticle catalyst in a mixed aqueous-organic solvent system at a moderate temperature can lead to high yields in a significantly shorter reaction time. researchgate.net Similar optimization protocols are applied to the reductive amination process to enhance the efficiency of N-(2-Hydroxypropyl)glycine synthesis. chemrxiv.org

Stereoselective Synthesis of Chiral N-(2-Hydroxypropyl)glycine Enantiomers

Since the 2-hydroxypropyl group contains a chiral center, N-(2-Hydroxypropyl)glycine can exist as a pair of enantiomers. The synthesis of single enantiomers is often required for biological applications and can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. A powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine enolate equivalents. rsc.org Often, these are stabilized as nickel(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. nih.govehu.es

The general strategy involves:

Formation of a chiral nickel(II) complex from glycine, a chiral ligand (e.g., derived from (S)-proline), and a nickel salt. rsc.orgehu.es

Deprotonation of the glycine α-carbon to form a nucleophilic chiral enolate.

Alkylation of the enolate with an appropriate electrophile. For N-(2-Hydroxypropyl)glycine, this step is not directly applicable as it targets C-alkylation, not N-alkylation. However, related asymmetric strategies for N-alkylation or the use of chiral starting materials like chiral 1-amino-2-propanol in a reductive amination would be the corresponding approach.

Hydrolysis to release the desired amino acid and recover the chiral auxiliary. rsc.org

This methodology has been successfully used to synthesize a wide variety of optically active α-amino acids with high enantiomeric excess. nih.govrsc.org

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, optically pure components. kesselssa.com

A common method is diastereomeric resolution . This involves reacting the racemic mixture of N-(2-Hydroxypropyl)glycine with a single enantiomer of a chiral resolving agent, such as (+)-camphorsulfonic acid or (R)-mandelic acid. kesselssa.comnih.gov This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. google.com After separation, the resolving agent is removed, yielding the pure enantiomers of N-(2-Hydroxypropyl)glycine.

Another approach is chiral chromatography , where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, causing them to travel through the column at different rates and allowing for their separation. acs.org

Novel Catalytic and Green Chemistry Routes for Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. rsc.org For the synthesis of N-alkylated glycines, this includes the use of novel catalysts, reactions in green solvents, and catalyst-free approaches.

Recent advancements have demonstrated the synthesis of glycine derivatives under green conditions, for example, through three-component reactions that proceed without the need for metal catalysts or light irradiation. rsc.org Some protocols utilize highly efficient and recyclable catalysts, such as nanoparticles, to drive reactions under mild conditions, often in aqueous media. researchgate.net Furthermore, innovative electrochemical methods are being explored for the synthesis of glycine itself directly from abundant starting materials like CO₂, N₂, and H₂O, representing a frontier in green amino acid production. nih.govchemrxiv.org The use of pyridine-based compounds as environmentally friendly catalysts for glycine synthesis from chloroacetic acid also represents a move towards greener industrial processes. google.com

Scale-Up Considerations for Laboratory to Research Production (Theoretical)

Transitioning the synthesis of N-(2-Hydroxypropyl)glycine from a laboratory setting to a larger research production scale introduces a host of challenges that must be addressed to ensure the process remains efficient, safe, and economically viable. digitellinc.comnumberanalytics.com Conditions optimized at the lab scale may not be directly transferable to commercial-scale production. digitellinc.com

Process Dynamics and Optimization A primary consideration is the change in process dynamics, including reaction kinetics, thermodynamics, and heat and mass transfer, which behave differently at larger volumes. numberanalytics.com Laboratory reactions in small flasks allow for precise control and rapid heating or cooling, but maintaining these conditions in large reactors is more energy-intensive and complex due to limitations in heat and mass transfer. numberanalytics.comuk-cpi.com Therefore, process parameters such as temperature, pressure, and reactant concentrations must be re-optimized. numberanalytics.com The use of simulation and modeling tools can help predict the behavior of chemical processes at larger scales, identifying potential issues before significant resources are committed. aragen.com

Equipment and Purification The equipment used for production must be scaled appropriately. While lab syntheses might use standard glassware, research production necessitates larger reactors, potentially moving from batch processes to more efficient continuous flow systems. uk-cpi.com Purification methods also require significant adaptation. Laboratory-scale purifications like column chromatography are often impractical for large quantities. At a research production scale, methods such as crystallization, precipitation, or extraction are more suitable. yasmintrading.comgoogle.com For amino acids, ion-exchange chromatography is a widely used technique for achieving high purity on a larger scale. yasmintrading.comdiaion.com

Economic and Environmental Factors The economic viability of a synthetic route becomes more critical during scale-up. digitellinc.com The cost and availability of starting materials, solvents, and reagents, which might be minor factors at the lab scale, can become significant expenses in larger production runs. uk-cpi.com Processes that appear efficient in small batches can reveal hidden waste streams when scaled, increasing disposal costs and environmental impact. uk-cpi.com This necessitates a lifecycle impact assessment and optimization to minimize waste and energy consumption. uk-cpi.com

Table 2: Comparison of Laboratory vs. Research Production Scale-Up Factors

| Factor | Laboratory Scale | Research Production Scale |

|---|---|---|

| Reaction Control | Precise control over temperature and mixing. uk-cpi.com | Challenges in maintaining homogeneity; potential for temperature and concentration gradients. numberanalytics.com |

| Heat & Mass Transfer | Generally efficient due to high surface-area-to-volume ratio. digitellinc.com | Can become a limiting factor, affecting reaction rates and selectivity. numberanalytics.com |

| Purification Method | Often relies on column chromatography. | Requires scalable methods like crystallization, extraction, or ion-exchange chromatography. yasmintrading.com |

| Reagent & Solvent Cost | Less critical; niche or expensive reagents may be used. uk-cpi.com | A major economic driver; requires sourcing of cost-effective, bulk materials. uk-cpi.com |

| Waste Management | Minimal waste streams, easily managed. uk-cpi.com | Significant waste generation, requiring integrated and sustainable disposal strategies. uk-cpi.com |

| Process Monitoring | Manual or simple instrumental analysis. | Requires robust, often automated, process control and monitoring systems. numberanalytics.comaragen.com |

Chemical Reactivity and Transformation Pathways of N 2 Hydroxypropyl Glycine

Fundamental Organic Reactions of Functional Groups

N-(2-Hydroxypropyl)glycine possesses three distinct functional groups—carboxylic acid, amine, and hydroxyl—each with its own characteristic reactivity. This trifunctional nature allows for selective modifications and the synthesis of a variety of derivatives.

Carboxylic Acid Derivatives: Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid moiety is a primary site for transformations, enabling the formation of esters, amides, and anhydrides, which are fundamental reactions in organic synthesis.

Esterification: The carboxylic acid group of N-(2-Hydroxypropyl)glycine can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the corresponding esters. This reaction is reversible, and typically requires the removal of water to drive the equilibrium towards the product. For instance, reaction with methanol (B129727) under acidic conditions would produce methyl 2-((2-hydroxypropyl)amino)acetate. The synthesis of related amino acid ester prodrugs is a common strategy to enhance properties like solubility and bioavailability. cas.cznih.gov

Amidation: The formation of amides from the carboxylic acid group can be achieved by reaction with a primary or secondary amine. This transformation usually requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid for nucleophilic attack. The synthesis of N-(2-Hydroxypropyl)cinnamamide, for example, involves the reaction of a cinnamic acid derivative with 2-hydroxypropylamine, showcasing the formation of an amide bond with a hydroxypropyl-containing moiety. ontosight.ai Similarly, polymers containing N-(2-hydroxypropyl)methacrylamide have been functionalized through aminolysis of precursor polymers, demonstrating the reactivity of related structures to form amide bonds. nih.gov

Anhydride Formation: The carboxylic acid can be converted to a mixed or symmetric anhydride. Reaction with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base would yield a mixed anhydride. Symmetrical anhydrides can be formed by dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide. These anhydrides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution with alcohols or amines.

Amine Reactivity: Acylation, Alkylation, and Salt Formation

The secondary amine in N-(2-Hydroxypropyl)glycine is nucleophilic and basic, allowing for reactions such as acylation, alkylation, and salt formation.

Acylation: The secondary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form N-acyl derivatives. For example, reaction with acetyl chloride would yield N-acetyl-N-(2-hydroxypropyl)glycine. This reaction is often performed in the presence of a base to neutralize the HCl byproduct. Acylation is a common method for protecting the amino group in peptide synthesis or for modifying the biological activity of amino acid derivatives. nih.gov

Alkylation: As a secondary amine, the nitrogen atom can be further alkylated. For instance, reaction with an alkyl halide, like methyl iodide, would lead to the formation of a tertiary amine, N-methyl-N-(2-hydroxypropyl)glycine. A study on the alkylation of protected amino acids with methyloxirane (propylene oxide) demonstrated the formation of N-(2-hydroxypropyl)-L-valine methyl ester from L-valine methyl ester. rsc.org This study also showed that further reaction with excess methyloxirane could lead to the formation of the N,N-bis-(2-hydroxypropyl) derivative. rsc.org However, controlling the degree of alkylation on amines can be challenging, often resulting in a mixture of products. nih.gov

Salt Formation: Due to its basic nature, the secondary amine readily reacts with acids to form ammonium (B1175870) salts. Treatment of N-(2-Hydroxypropyl)glycine with a strong acid like hydrochloric acid (HCl) would protonate the nitrogen atom, forming N-(2-hydroxypropyl)glycinium chloride. This is a standard acid-base reaction.

Hydroxyl Group Transformations: Etherification, Esterification, and Oxidation

The secondary hydroxyl group on the propyl side chain provides another site for chemical modification.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. For example, methylation with methyl iodide after deprotonation would yield N-(2-methoxypropyl)glycine.

Esterification: The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives. This reaction is often catalyzed by an acid or proceeds through an activated acyl intermediate. For instance, reaction with acetic anhydride can form the corresponding acetate (B1210297) ester. This transformation has been demonstrated in related systems, such as the synthesis of polymers with carbonate esters on the hydroxypropyl side chains of N-(2-hydroxypropyl)methacrylamide (HPMA), by reacting the hydroxyl group with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by an alcohol. acs.org

Oxidation: The secondary alcohol can be oxidized to a ketone. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation. Oxidation of N-(2-Hydroxypropyl)glycine would yield N-(2-oxopropyl)glycine. The oxidation of hydroxypropyl groups to ketones has been demonstrated on other molecular scaffolds. researchgate.net

Intramolecular Cyclization and Ring-Closing Reactions

The presence of multiple reactive functional groups within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. The specific conditions and the relative positioning of the functional groups dictate the type of ring formed.

For N-(2-Hydroxypropyl)glycine, several intramolecular cyclization pathways are plausible:

Lactam Formation: Intramolecular amidation between the secondary amine and the carboxylic acid could theoretically lead to a six-membered cyclic lactam, a derivative of diketopiperazine. However, this typically requires activation of the carboxylic acid.

Morpholinone Formation: A more likely cyclization pathway involves the participation of all three functional groups. For instance, an intramolecular esterification between the carboxylic acid and the hydroxyl group would form a lactone. Alternatively, an intramolecular amidation could be followed by a cyclization involving the hydroxyl group. Research on cyclization-activated prodrugs has shown that N-(substituted 2-hydroxypropyl)carbamates can undergo intramolecular cyclization to release a parent drug, highlighting the propensity of the N-(2-hydroxypropyl)amino moiety to participate in ring-closing reactions. mdpi.comalquds.edu The formation of a morpholinone ring system is a common outcome in the cyclization of similar N-substituted amino alcohols.

Other Cyclizations: Depending on the reaction conditions, other cyclization reactions can occur. For example, under specific catalytic conditions, intramolecular C-H activation followed by cyclization could lead to different heterocyclic systems. Copper-catalyzed oxidative cyclization of glycine (B1666218) derivatives has been shown to produce 2-substituted benzoxazoles, demonstrating the potential for forming heterocyclic rings from amino acid precursors. rsc.org

The table below summarizes potential cyclization products of N-(2-Hydroxypropyl)glycine.

| Reacting Groups | Product Type | Potential Cyclic Structure |

| Amine + Carboxylic Acid | Lactam | Substituted Diketopiperazine |

| Hydroxyl + Carboxylic Acid | Lactone | Substituted Dioxanone |

| Amine + Hydroxyl + Carboxylic Acid | Morpholinone | Substituted Morpholin-3-one |

Chemical Degradation Mechanisms in Defined Systems

Understanding the stability and decomposition pathways of N-(2-Hydroxypropyl)glycine is crucial for its potential applications. Degradation can occur through various mechanisms, with hydrolysis being a primary concern in aqueous environments.

Hydrolytic Stability and Decomposition Pathways

The stability of N-(2-Hydroxypropyl)glycine in aqueous solution depends on factors such as pH and temperature. The molecule contains ester-like and amide-like linkages within its amino acid structure, which can be susceptible to hydrolysis.

Amide Bond Stability: The N-C bond of the glycine backbone is generally stable. However, the amide bond in N-substituted methacrylamides, such as in polymers of N-(2-hydroxypropyl)methacrylamide (HPMA), has been shown to be stable against hydrolysis, which is a key feature for their use as drug carriers. nih.gov This suggests that the N-CH2-COOH linkage in N-(2-Hydroxypropyl)glycine is likely to be robust under physiological conditions.

Hydrolysis under Forced Conditions: Under more extreme acidic or basic conditions, hydrolysis can occur. Strong acid or base catalysis at elevated temperatures can lead to the cleavage of the N-C bond, ultimately breaking down the molecule into its precursors, 2-aminopropan-1-ol and glycine, or other degradation products. A patent describing the synthesis of 2-hydroxypropyl iminodiacetic acid mentions the hydrolysis of the nitrile precursor N-carboxymethyl-N-cyanomethylamino-2-propanol using a base like sodium hydroxide (B78521) at temperatures up to 105°C to yield the final diacetic acid product. google.com This demonstrates the stability of the N-(hydroxypropyl) moiety under these basic hydrolytic conditions while the nitrile is converted to a carboxylate.

Oxidative Degradation: In the presence of strong oxidizing agents or radicals, degradation can also occur at the C-H bonds or at the functional groups, potentially leading to fragmentation of the molecule.

Photochemical Degradation under Controlled Irradiation

The photochemical degradation of amino acids and their derivatives is a complex process influenced by the wavelength of irradiation, the chemical environment, and the specific functional groups present in the molecule. For N-(2-Hydroxypropyl)glycine, degradation pathways would likely involve the excitation and subsequent reaction of the carboxylic acid group, the secondary amine, and the hydroxyl group.

Studies on the parent amino acid, glycine, show that it can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The process can lead to the formation of new chemical species. For instance, UV irradiation of glycine adsorbed on mineral surfaces like pyrite (B73398) can result in the formation of CO₂. frontiersin.org The degradation of glycine on various mineral substrates under simulated space conditions occurs with half-lives ranging from 0.5 to 2 hours. frontiersin.org In other experiments, the UV irradiation of dry mixtures of glycine and succinic acid led to the synthesis of peptide-like substances, indicating that photolysis can drive polymerization reactions. nih.gov

Research on more complex N-substituted glycine derivatives provides further insight. For example, photolabile precursors of glycine, such as N-(α-carboxy-2-nitrobenzyl)glycine, have been synthesized to release glycine upon exposure to UV radiation between 308 and 350 nm. nih.gov The photolysis proceeds via a transient intermediate, and the rate of product release is rapid. nih.gov This demonstrates that the N-substituent can be cleaved photochemically.

Table 1: Potential Photochemical Degradation Products of N-(2-Hydroxypropyl)glycine (Inferred from Related Compounds)

| Reactant | Irradiation Conditions | Potential Products | Basis of Inference |

| N-(2-Hydroxypropyl)glycine | UV Radiation (e.g., 254-350 nm) | Glycine, Propylene (B89431) Glycol, Carbon Dioxide (CO₂), Ammonia (B1221849) (NH₃), Formic Acid, Smaller Amines and Aldehydes | Inferred from the photolysis of N-substituted glycine derivatives and the UV degradation of glycine and other organic molecules containing similar functional groups. frontiersin.orgnih.gov |

Thermal Stability and Pyrolysis Product Analysis

The thermal stability of an amino acid is dictated by the strength of its intermolecular and intramolecular bonds. While a specific melting or decomposition point for N-(2-Hydroxypropyl)glycine is not reported, the structurally similar compound N-(2-Hydroxyethyl)glycine melts at 163–170°C, suggesting a comparable range of thermal stability.

Detailed thermal analysis of glycine shows that it does not melt or sublimate but rather decomposes endothermically at a well-defined temperature. nih.govnih.gov The decomposition of glycine occurs at approximately 250°C, requiring an endothermic heat of decomposition of -72.1 kJ/mol. biorxiv.org The primary volatile products are water (H₂O) and ammonia (NH₃), with no significant evolution of carbon dioxide (CO₂). nih.govnih.govbiorxiv.org The process results in a solid residue rich in peptide bonds, indicating that thermal stress promotes condensation and polymerization reactions. nih.govnih.gov

Studies on the thermal decomposition of various amino acids reveal that they generally decompose between 185°C and 280°C, releasing mainly water and ammonia. nih.gov The decomposition products for more complex amino acids can also include carbon dioxide and other small molecules depending on the side chain. semanticscholar.org

Significantly, a related compound, N-(3-hydroxypropyl)-glycine, has been identified as a major degradation product in studies on the chemical stability of aqueous amine blends used for CO₂ capture. nih.govnih.govacs.org These blends are subjected to thermal stress (e.g., 135°C) and oxidative conditions. nih.govacs.org The formation and persistence of N-(3-hydroxypropyl)-glycine in this complex reactive environment suggest that the N-(hydroxypropyl)glycine structure possesses a degree of thermal stability.

Pyrolysis of N-(2-Hydroxypropyl)glycine would be expected to yield a mixture of volatile compounds and a solid char. Based on the pyrolysis of glycine and other amino acids, the initial products would likely be water and ammonia from intermolecular condensation. nih.govnih.gov At higher temperatures, fragmentation of the carbon skeleton would occur, leading to the formation of smaller molecules such as carbon oxides, nitrogen oxides, and various organic fragments including amines, nitriles, and hydrocarbons. semanticscholar.org

Table 2: Thermal Decomposition Data for Glycine (as a Model for N-(2-Hydroxypropyl)glycine)

| Compound | Decomposition Temperature (°C) | Heat of Decomposition (kJ/mol) | Primary Volatile Products (moles per mole of reactant) | Reference |

| Glycine (C₂H₅NO₂) | ~250 | -72.1 | 1.5 H₂O + 0.5 NH₃ | biorxiv.org |

Coordination Chemistry of N 2 Hydroxypropyl Glycine As a Ligand

Ligand Design Principles and Potential Chelation Modes

The design of N-(2-hydroxypropyl)glycine as a ligand is predicated on its ability to form stable chelate rings with a central metal ion. The spatial arrangement of its donor atoms is crucial for determining its coordination behavior.

Multidentate Coordination via Amine, Carboxyl, and Hydroxyl Oxygen

N-(2-Hydroxypropyl)glycine possesses three potential donor sites: the nitrogen atom of the secondary amine, and the oxygen atoms from both the carboxylate and the hydroxyl groups. This arrangement allows it to act as a multidentate ligand, most commonly as a tridentate N,O,O-donor.

Upon deprotonation, the carboxylate group and the hydroxyl group can coordinate to a metal ion. The secondary amine group also possesses a lone pair of electrons available for donation. The simultaneous coordination of these three groups to a single metal center results in the formation of two stable five- and six-membered chelate rings. The formation of such rings significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The coordination typically involves the nitrogen atom and the carboxylate oxygen, a common feature for α-amino acids, with the additional coordination of the hydroxyl oxygen from the 2-hydroxypropyl substituent. ubbcluj.roscielo.org This tridentate chelation is crucial for forming stable, well-defined metal complexes. In solution, glycine (B1666218) and its derivatives can exist as zwitterions, which influences their complexation behavior with metal ions. scielo.orgnih.gov

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes with N-(2-hydroxypropyl)glycine is influenced by a combination of steric and electronic factors.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-hydroxypropyl)glycine typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the formation and properties of the complexes.

Transition Metal Coordination Compounds

A variety of transition metal complexes with N-substituted glycine ligands have been synthesized and studied. ubbcluj.ro The general synthetic procedure involves mixing an aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, sulfates, or acetates) with a solution of N-(2-hydroxypropyl)glycine. scirp.orgekb.eg The reaction is often carried out under gentle heating to facilitate complex formation. scirp.org The resulting complexes can be isolated as solid precipitates, which are often colored and crystalline. ubbcluj.ro

Characterization of these complexes is performed using several methods:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H (amine), C=O (carboxylate), and O-H (hydroxyl) groups provide evidence of their involvement in bonding. scirp.orgscirp.org For instance, a shift in the N-H stretching vibration to higher frequencies upon complexation suggests coordination through the nitrogen atom. scirp.orgscirp.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. scirp.orgfudutsinma.edu.ng

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which is indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). scirp.org

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center, providing further insight into the geometry and bonding of the complex. scirp.orgorientjchem.org

Elemental Analysis: This confirms the stoichiometric ratio of metal to ligand in the complex. ubbcluj.rouc.pt

Table 1: Spectroscopic Data for Representative Transition Metal-Glycinato Complexes Note: Data for closely related N-substituted glycine complexes are used for illustrative purposes due to the limited specific data for N-(2-hydroxypropyl)glycine.

| Complex | IR (cm⁻¹) ν(N-H) Shift | IR (cm⁻¹) ν(COO⁻) asym/sym Shift | UV-Vis λmax (nm) (Assignment) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| [Cu(gly)₂] | Shift to higher frequency | Shift upon coordination | ~630 (²Eg → ²T₂g) | ~1.8-2.2 | Distorted Octahedral | scirp.org |

| [Ni(gly)₂] | Shift to higher frequency | Shift upon coordination | ~570 (³A₂g → ³T₁g(F)), ~950 (³A₂g → ³T₂g) | ~2.8-3.4 | Octahedral | scirp.org |

| [Co(gly)₂] | Shift to higher frequency | Shift upon coordination | ~500 (⁴T₁g(F) → ⁴T₁g(P)) | ~4.7-5.2 | Octahedral | scirp.org |

| [Mn(gly)₂] | Shift to higher frequency | Shift upon coordination | Weak d-d bands | ~5.9 | Octahedral (High Spin) | scirp.org |

Main Group Metal Coordination Compounds

The coordination chemistry of N-(2-hydroxypropyl)glycine with main group metals is less explored compared to transition metals. However, the principles of coordination remain the same, relying on the interaction between the Lewis acidic metal ion and the Lewis basic donor atoms of the ligand. The synthesis would likely follow similar pathways, reacting a main group metal salt (e.g., of Na, K, Mg, Ca, Al, Sn, Pb) with the ligand in a suitable solvent.

Characterization would also employ similar techniques, primarily IR and NMR spectroscopy, as most main group metal ions are diamagnetic and colorless. IR spectroscopy would be crucial to confirm the coordination of the amine, carboxylate, and hydroxyl groups. For metals like tin (Sn) or lead (Pb), Mössbauer spectroscopy could be an additional useful characterization tool. The coordination geometries would be dictated by the size and charge of the metal ion and the steric constraints of the ligand, often conforming to predictions from VSEPR theory.

Structural Elucidation of Metal-N-(2-Hydroxypropyl)glycine Complexes

The definitive determination of the three-dimensional structure of these complexes is achieved through single-crystal X-ray diffraction. Spectroscopic methods provide valuable information about the structure in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, or main group metals), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can identify the binding sites. For paramagnetic complexes, NMR signals can be significantly shifted and broadened, but specialized techniques can still provide valuable structural information. acs.org

Infrared (IR) and Raman Spectroscopy: As mentioned previously, vibrational spectroscopy is instrumental in confirming the coordination of the functional groups. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group (Δν = ν_asym - ν_sym) can provide insight into its coordination mode (monodentate, bidentate chelating, or bridging). uc.pt

Table 2: Representative Crystallographic Data for a Related N-Substituted Glycine Metal Complex Note: Data for Ni₄(L)₂(C₁₂H₈N₂)₂(CH₃O)₂(H₂O)₂₂, where H₂L = N-(3-methoxy-2-hydroxybenzyl)glycine, is presented as an example of structural elucidation.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₄H₄₆Cl₂N₆Ni₄O₁₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.345(2) |

| b (Å) | 11.021(2) |

| c (Å) | 12.289(3) |

| α (°) | 97.89(3) |

| β (°) | 108.89(3) |

| γ (°) | 99.67(3) |

| Volume (ų) | 1271.3(5) |

| Z | 1 |

| Reference | researchgate.net |

Vibrational and Electronic Spectroscopy

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are powerful tools for elucidating the structure and bonding in metal complexes. These techniques provide insight into which donor atoms of a ligand are involved in coordination with a metal ion.

Vibrational Spectroscopy (FT-IR)

In the infrared (IR) spectrum of a metal complex of N-(2-Hydroxypropyl)glycine, significant shifts in the vibrational frequencies of the key functional groups are expected compared to the free ligand. The coordination of the carboxylate group is typically confirmed by the shift in the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. In free zwitterionic glycine, these bands appear around 1610 cm⁻¹ and 1413 cm⁻¹, respectively. uc.pt Upon coordination to a metal ion, the νₐₛ(COO⁻) band often shifts to a higher frequency, while the νₛ(COO⁻) shifts to a lower frequency. The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). researchgate.net

Coordination of the secondary amino group (N-H) is indicated by a shift in its stretching vibration. Similarly, the involvement of the alcoholic hydroxyl group (-OH) from the hydroxypropyl side chain in coordination would be evidenced by a shift and broadening of the O-H stretching band, typically found in the 3400-3200 cm⁻¹ region. The formation of new, lower-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations (typically in the 600-400 cm⁻¹ range) provides direct evidence of complex formation. researchgate.net

For illustrative purposes, the table below shows typical IR spectral data for a related ligand, glycine, and its metal complexes, highlighting the shifts upon coordination.

| Vibrational Mode | Free Glycine (cm⁻¹) ** | [Ni(gly)₂]·2H₂O (cm⁻¹) | [Cu(gly)₂]·H₂O (cm⁻¹) ** |

| νₐₛ(COO⁻) | ~1610 | ~1607 | ~1605 |

| νₛ(COO⁻) | ~1413 | ~1413 | ~1413 |

| N-H stretch | ~3109 | ~3333-3428 | ~3270 |

| This table presents generalized data for glycine complexes to illustrate typical spectral shifts. researchgate.net Actual values can vary based on experimental conditions. |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy of transition metal complexes provides information about the d-orbital splitting and the geometry of the coordination sphere. uomustansiriyah.edu.iq For complexes of N-(2-Hydroxypropyl)glycine with first-row transition metals like copper(II) or nickel(II), d-d transitions are expected in the visible region of the spectrum. The position and intensity of these absorption bands are characteristic of the metal ion's coordination environment. For instance, an octahedral Ni(II) complex typically displays three spin-allowed transitions, whereas a square-planar or tetrahedral complex would show a different pattern of absorption bands. ijnc.irorientjchem.org

Complexes may also exhibit intense charge-transfer bands in the UV region, which arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). uomustansiriyah.edu.iq The specific energies of these transitions depend on the nature of the metal ion and the donor atoms of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Complexes

NMR spectroscopy is an invaluable tool for characterizing the structure of diamagnetic metal complexes in solution. researchgate.net For a complex of N-(2-Hydroxypropyl)glycine with a diamagnetic metal ion such as Zn(II) or Cd(II), both ¹H and ¹³C NMR spectra would reveal significant changes in the chemical shifts of the ligand's nuclei upon coordination.

In the ¹H NMR spectrum, the protons closest to the coordination sites would experience the most substantial downfield or upfield shifts. For example, the protons on the α-carbon (adjacent to the amine and carboxylate groups) and the protons of the N-CH₂- and CH-OH groups on the hydroxypropyl side chain would be particularly sensitive to metal binding. mdpi.com The observation of such shifts confirms the involvement of the respective functional groups in complexation. For instance, a study on N-(2-hydroxypropyl) methacrylamide (B166291) reported the chemical shifts for the protons in the hydroxypropyl group, which could serve as a reference for the free ligand. mdpi.com

For paramagnetic complexes, such as those with Cu(II) or high-spin Ni(II), the NMR signals are typically broadened significantly due to rapid nuclear relaxation induced by the unpaired electrons of the metal ion. acs.org While this makes detailed structural assignment difficult, the selective broadening of specific proton resonances can still provide valuable information about which parts of the ligand are in close proximity to the paramagnetic center.

The table below illustrates hypothetical ¹H NMR chemical shift changes upon complexation of N-(2-Hydroxypropyl)glycine with a diamagnetic metal.

| Proton Group | Hypothetical Free Ligand (ppm) | Hypothetical Diamagnetic Complex (ppm) | Expected Change |

| α-CH | ~3.5 | ~3.7 | Downfield shift |

| N-CH₂ (propyl) | ~3.2 | ~3.5 | Downfield shift |

| CH-OH (propyl) | ~4.0 | ~4.3 | Downfield shift if -OH coordinates |

| CH₃ (propyl) | ~1.2 | ~1.3 | Smaller shift |

| This table is illustrative and based on general principles of NMR spectroscopy of metal complexes. |

X-ray Crystallography of Single Crystals

Based on its structure, N-(2-Hydroxypropyl)glycine is expected to act as a tridentate N,O,O-donor ligand, using the nitrogen atom, a carboxylate oxygen, and the hydroxyl oxygen to form two chelate rings (a five-membered glycinate (B8599266) ring and a six-membered ring involving the hydroxypropyl arm) with a metal ion. Such coordination would likely lead to distorted octahedral or square-pyramidal geometries, with the remaining coordination sites occupied by other ligands or solvent molecules.

As an example, the crystal structure of a tetranuclear nickel(II) complex with the related ligand N-(3-methoxy-2-hydroxybenzyl)glycine (H₂L) has been reported. researchgate.net In the complex, Ni₄(L)₂(C₁₂H₈N₂)₂(CH₃O)₂(H₂O)₂₂, the ligand coordinates to the Ni(II) ions, demonstrating the capability of N-substituted glycine derivatives to form stable polynuclear structures. The table below presents selected crystallographic data for a related copper(II) complex with N,N'-di-3-propionate (eddp) to illustrate the type of information obtained. sci-hub.se

| Parameter | Value for [Cu(eddp)(H₂O)]·3.5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu-O (carboxylate) | 1.954 Å, 1.961 Å |

| Cu-N | 2.023 Å, 2.030 Å |

| Cu-O (water) | 2.376 Å |

| Coordination Geometry | Distorted square pyramidal |

| Data from a related aminopolycarboxylate complex [Cu(eddp)(H₂O)]·3.5H₂O to illustrate typical bond lengths and geometry. sci-hub.se |

Stability Constants and Thermodynamics of Complex Formation

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) β₂ = K₁ × K₂ = [ML₂] / ([M][L]²)

These constants are typically determined using potentiometric pH titrations. ijnc.irscirp.org The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined from the temperature dependence of the stability constants or by direct calorimetric measurements. researchgate.netd-nb.info

| Complex | log K₁ | log K₂ | log K₃ | log β₃ |

| Ni(II)-Glycine | 5.76 | 4.70 | 3.33 | 13.79 |

| Data for Ni(II)-glycine complexes in aqueous solution at 25°C illustrates the concept of stepwise and overall stability constants. ijnc.ir |

The presence of the hydroxypropyl group in N-(2-Hydroxypropyl)glycine could potentially lead to even greater stability if the hydroxyl group participates in coordination, forming an additional chelate ring.

Computational and Theoretical Investigations on N 2 Hydroxypropyl Glycine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in N-(2-hydroxypropyl)glycine can be inferred from computational studies on simpler N-alkylated amino acids, such as N-methylglycine (sarcosine). These studies typically employ sophisticated quantum mechanical methods to provide deep insights into the molecule's characteristics at an atomic level.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to solve the electronic structure of molecules. montana.eduictp.it For analogues like sarcosine (B1681465), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31++G(d,p), have been effectively used to optimize the molecular geometry and determine electronic properties. researchgate.netresearchgate.net

These calculations help in determining key quantum chemical parameters. For a series of N-substituted glycine (B1666218) derivatives, DFT calculations at the B3LYP/6-31g(d) level have been used to calculate properties like electronegativity, chemical hardness, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a large gap implies high stability. researchgate.net For the sarcosine-maleic acid complex, the HOMO-LUMO gap has been calculated, indicating where charge transfer is likely to occur within the molecule. researchgate.net

For N-(2-hydroxypropyl)glycine, it is expected that the HOMO would be localized primarily on the non-bonding orbitals of the nitrogen and oxygen atoms, while the LUMO would be centered on the antibonding orbitals of the carboxyl group. DFT calculations would be essential to precisely map the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.

| Parameter | Description | Typical Calculated Value (Example: Sarcosine) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -0.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ~ 6.0 eV |

| Dipole Moment (μ) | Measure of Molecular Polarity | ~ 2.0 - 4.0 Debye |

This table is illustrative, based on typical values for simple glycine derivatives found in computational studies. Actual values for N-(2-hydroxypropyl)glycine would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netresearchgate.net It provides a localized, Lewis-structure-like picture of the electron density.

In studies of sarcosine complexed with maleic acid, NBO analysis has been performed using both HF and B3LYP methods with 6-31++G(d,p) basis sets. researchgate.netgrafiati.comgrafiati.comscirp.org This analysis reveals significant charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. For instance, the interaction between the lone pair (LP) orbitals of oxygen atoms and the antibonding (σ) orbitals of adjacent bonds (e.g., LP(O) → σ(C-C)) signifies electron delocalization.

A key feature revealed by NBO analysis in such molecules is the presence and strength of intramolecular hydrogen bonds. researchgate.net For N-(2-hydroxypropyl)glycine, NBO analysis would be crucial to quantify the strength of the potential intramolecular hydrogen bond between the hydroxyl group of the propyl chain and either the nitrogen atom or one of the oxygen atoms of the carboxyl group. These interactions are described as donor-acceptor interactions between a filled lone-pair NBO of the hydrogen acceptor and the empty antibonding NBO of the hydrogen donor bond (e.g., nO → σ*O-H). The second-order perturbation energy (E(2)) associated with these interactions provides a quantitative measure of their stabilizing effect.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (N1) | σ* (C2-C3) | Hyperconjugation | ~ 2-5 |

| LP (Ohydroxyl) | σ* (N1-C4) | Hyperconjugation | ~ 1-3 |

| LP (Ocarbonyl) | σ* (N1-C2) | Hyperconjugation | ~ 2-4 |

| LP (N1) | σ* (Ohydroxyl-H) | Intramolecular Hydrogen Bond | > 5 |

This table is a hypothetical representation. The specific interactions and their energies would depend on the actual conformation of N-(2-hydroxypropyl)glycine.

Conformational Analysis and Isomerism Studies

The flexibility of the N-(2-hydroxypropyl)glycine molecule arises from the rotation around several single bonds, leading to various possible conformations and isomers.

Energy Landscapes and Stable Conformations

Computational studies on N-methylglycine (sarcosine) have identified several low-energy conformers in the gas phase. aip.org These studies, using methods like B3LYP and MP2, show that conformers stabilized by intramolecular hydrogen bonds, such as N–H···O=C or O–H···N, are generally the most stable. aip.org

For N-(2-hydroxypropyl)glycine, the conformational landscape is expected to be more complex due to the additional rotational freedom of the hydroxypropyl group. A systematic conformational search would likely reveal several stable structures. The most stable conformers would be those that maximize stabilizing intramolecular interactions, particularly hydrogen bonds involving the hydroxyl proton, the amine proton, the carbonyl oxygen, and the hydroxyl oxygen. The relative energies of these conformers determine their population at a given temperature. It is plausible that the most stable conformer features a hydrogen bond between the terminal hydroxyl group and the nitrogen atom or the carbonyl oxygen.

Rotational Barriers and Dynamic Processes

A key dynamic process in N-substituted glycines is the rotation around the C-N amide-like bond, which leads to cis and trans isomers. This rotation is generally slow on the NMR timescale. beilstein-journals.org Studies on N-alkylated peptides show that N-amination can significantly lower the C-N rotational barrier compared to standard amides. nih.gov For glycosylated N-(2-aminoethyl)glycine building blocks, the rotational barrier (ΔG‡r) around the tertiary peptide bond was calculated to be in the range of 17.9–18.3 kcal/mol using temperature-dependent NMR spectroscopy and the Eyring equation. beilstein-journals.org

The presence of bulky N-aryl side chains in some glycine derivatives has been shown to create conformationally stable atropisomers due to high rotational barriers. rsc.org While the 2-hydroxypropyl group is not as bulky as some N-aryl groups, it would still influence the rotational barrier around the N-CH2COOH bond. Computational modeling would be required to calculate the energy profile for rotation around this and other key bonds, identifying the transition states and determining the activation energies for interconversion between stable conformers.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry provides invaluable tools for elucidating reaction mechanisms and predicting kinetics. For N-(2-hydroxypropyl)glycine, this could involve modeling its degradation, synthesis, or interaction with other molecules.

Studies on the degradation of N-(1-deoxy-D-fructos-1-yl)-glycine, an Amadori compound, have detailed the reaction network, identifying key products like free glycine and organic acids. nih.gov Kinetic modeling of such complex reaction networks helps to understand the influence of factors like pH and temperature on reaction pathways. nih.gov

Furthermore, computational studies on the cross-dehydrogenative coupling (CDC) reactions of N-aryl glycinates have used DFT to investigate the reaction mechanism. scispace.com These studies supported the formation of a neutral imine intermediate as the most plausible pathway and highlighted the crucial role of the N-substituent in stabilizing radical intermediates. scispace.com Similarly, the mechanism of transesterification reactions of glycine derivatives has been explored, providing insights into reaction conditions. sioc-journal.cn

For N-(2-hydroxypropyl)glycine, theoretical modeling could be applied to understand its potential metabolic pathways, such as enzymatic or non-enzymatic degradation. For example, modeling the reaction of N-(2-hydroxypropyl)glycine with radicals, similar to studies done on glycine in aqueous solution under radiation, could predict the primary reaction sites and subsequent products. cambridge.org Such models would involve calculating the potential energy surface for proposed reaction pathways, identifying transition states, and using transition state theory to estimate reaction rate constants.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on the solution behavior and intermolecular interactions of the individual compound N-(2-Hydroxypropyl)glycine could not be identified in a comprehensive search of scientific literature.

While MD simulations are a powerful tool for understanding molecular behavior in solution, research has more prominently focused on related molecules. cambridge.org For instance, extensive simulations have been conducted on the fundamental amino acid, glycine, to investigate its aggregation, clustering in aqueous solutions, and interactions at crystal-solution interfaces. rsc.orgaip.orgrsc.orgresearchgate.netnih.govresearchgate.netacs.orgf1000research.com These studies explore phenomena such as hydrogen bonding networks, diffusion coefficients, and the influence of concentration on glycine's behavior in water. aip.orgrsc.org

However, dedicated computational research detailing the specific conformational dynamics, solvation shell structure, and intermolecular interaction patterns of the monomeric N-(2-Hydroxypropyl)glycine molecule through molecular dynamics is not presently available. Such studies would be valuable to elucidate how the addition of the 2-hydroxypropyl group to the glycine backbone influences its properties compared to unsubstituted glycine.

Role in Chemical Biology and Advanced Materials Research Non Clinical

Building Blocks for Bio-Inspired Molecular Architectures

The structural features of N-(2-Hydroxypropyl)glycine make it an attractive component for constructing bio-inspired molecules that mimic the structure and function of natural peptides and proteins.

Synthesis of Novel Peptide Mimetics and Glycopeptides

Peptide mimetics are compounds that are structurally similar to peptides and can mimic or block their biological effects. prismbiolab.com N-substituted glycines, including N-(2-Hydroxypropyl)glycine, are used to create these mimetics, often referred to as peptoids. nih.gov The synthesis of these peptide-peptoid hybrids can stabilize specific secondary structures, such as β-sheets. nih.gov For instance, incorporating N-(hydroxy)glycine residues into peptide backbones has been shown to stabilize short parallel β-sheet structures through strong interstrand hydrogen bonds. nih.gov

The synthesis of glycopeptides, which are peptides with attached carbohydrate moieties, is another area where N-(2-Hydroxypropyl)glycine derivatives can play a role. d-nb.infoacs.orgnih.govrsc.org These complex molecules are crucial in many biological processes. nih.gov While the direct incorporation of N-(2-Hydroxypropyl)glycine into glycopeptides is not extensively documented, the principles of solid-phase peptide synthesis (SPPS) used for creating glycopeptides are applicable. d-nb.infopeptide.com This methodology allows for the sequential addition of amino acids, including modified ones, to a solid support, enabling the precise construction of complex glycopeptides. d-nb.infopeptide.com

Design of Functional Amino Acid-Derived Scaffolds

Amino acids and their derivatives serve as versatile hubs for constructing multifunctional molecules. mdpi.com The trifunctional nature of N-(2-Hydroxypropyl)glycine, with its amino, carboxyl, and hydroxyl groups, allows for the creation of diverse molecular scaffolds. mdpi.comnih.gov These scaffolds can be designed to present various functional groups in a defined spatial arrangement, which is critical for applications in areas like drug discovery and diagnostics. biorxiv.org

The ability to create densely functionalized scaffolds is a key advantage of using amino acid-based building blocks. mdpi.com By expanding amino acid hubs into peptides, researchers can create scaffolds with a high density of functional groups. mdpi.com This approach has been used to develop scaffolds for a variety of purposes, including the construction of heteroditopic receptors capable of interacting with salts. nih.gov

Integration into Polymeric Materials and Macromolecules

The reactivity of N-(2-Hydroxypropyl)glycine's functional groups allows for its incorporation into a variety of polymeric materials, imparting them with new properties and functionalities.

As Monomers for Polymer Synthesis (e.g., polyamides, polyurethanes)

N-(2-Hydroxypropyl)glycine can be used as a monomer in the synthesis of polyamides and polyurethanes. Polyamides containing α-amino acid residues are known for their potential biodegradability. researchgate.net The synthesis of polyamides can be achieved through polycondensation reactions. researchgate.net Similarly, polyurethanes are synthesized by reacting diols with diisocyanates, and the properties of the resulting polymer can be tuned by the choice of monomers. rsc.orgmdpi.com The hydroxyl group of N-(2-Hydroxypropyl)glycine can react with isocyanate groups to form urethane (B1682113) linkages, incorporating the amino acid moiety into the polymer backbone. google.comcir-safety.org

A related and well-studied monomer is N-(2-hydroxypropyl)methacrylamide (HPMA). wikipedia.org Poly(HPMA) is a hydrophilic and biocompatible polymer with numerous applications in the biomedical field. wikipedia.orgmdpi.comnih.govnih.gov Copolymers of HPMA have been investigated for creating hydrogels and as carriers for drug delivery. fsu.edunih.govresearchgate.netreading.ac.uk The synthesis of these polymers often involves techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov

Modifiers and Crosslinking Agents for Hydrogels and Nanomaterials

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. frontiersin.orgacs.org They are extensively studied for applications in tissue engineering and drug delivery. frontiersin.orgnih.govmdpi.comnih.gov The functional groups of N-(2-Hydroxypropyl)glycine can be utilized to modify the properties of hydrogels or to act as crosslinking agents. For example, the hydroxyl group can participate in crosslinking reactions, while the amino acid moiety can introduce biocompatibility and specific binding sites.

Hybrid hydrogels have been created by combining synthetic polymers like poly(HPMA) with self-assembling peptides. nih.govnih.gov These materials exhibit stimuli-responsive behavior and ordered nanostructures. nih.gov The incorporation of molecules like N-(2-Hydroxypropyl)glycine can further enhance the functionality of these hydrogels. For instance, in the context of nanomaterials, core-crosslinked polymeric micelles have been developed using polymers like poly[N-(2-hydroxypropyl) methacrylamide-lactate], where crosslinking creates stable, degradable nanostructures. acs.org

Catalytic Applications in Organic Synthesis

While the direct catalytic applications of N-(2-Hydroxypropyl)glycine itself are not widely reported, its structural motifs are relevant in the field of catalysis. Amino acids and their derivatives can act as organocatalysts in various organic transformations. The presence of both an amine and a carboxylic acid group allows for bifunctional catalysis.

Furthermore, the synthesis of related N-substituted glycine (B1666218) derivatives often involves catalytic processes. For example, the cyanation of glycine derivatives can be achieved using a copper(I) catalyst. rsc.org The synthesis of N-(2-hydroxyethyl)glycine, a structurally similar compound, can be performed via catalytic hydrogenation. chemicalbook.com These synthetic methods highlight the potential for developing catalytic processes involving N-(2-Hydroxypropyl)glycine or for using it as a ligand in metal-catalyzed reactions.

Organocatalysis Mediated by Amine and Hydroxyl Groups

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Compounds that contain both an amine and a hydroxyl group, such as amino alcohols, are well-established as effective bifunctional catalysts. dicp.ac.cn The amine moiety can activate the electrophile by forming a transient iminium ion or activate the nucleophile through hydrogen bonding, while the hydroxyl group can further stabilize transition states or co-activate substrates through hydrogen bonding.

In the context of n-(2-Hydroxypropyl)glycine, the secondary amine and the secondary hydroxyl group could work in concert to catalyze a variety of reactions. For instance, in an aldol (B89426) reaction, the amine could form an enamine with a ketone donor, while the hydroxyl group could coordinate to the aldehyde acceptor, orienting it for a stereoselective C-C bond formation. This dual activation strategy is a hallmark of many powerful organocatalytic systems. While specific studies on n-(2-Hydroxypropyl)glycine as an organocatalyst are not extensively documented, the principles of bifunctional catalysis strongly support its potential in this domain. Research on other chiral amino alcohols has demonstrated their efficacy in promoting reactions like asymmetric Henry reactions with high yields and enantioselectivities. medcraveonline.com

Ligands in Metal-Catalyzed Transformations

Chiral ligands are crucial components in asymmetric metal catalysis, where a small amount of a chiral complex can generate large quantities of an enantiomerically enriched product. Amino acids and their derivatives are a prominent class of chiral ligands due to their natural abundance, low cost, and versatile coordination modes. medcraveonline.com They can coordinate to a metal center through their amine and carboxylate groups, forming stable chelate rings that create a well-defined chiral environment around the metal.

N-(2-Hydroxypropyl)glycine offers three potential coordination sites: the nitrogen of the secondary amine, the oxygen of the carboxylate, and the oxygen of the hydroxyl group. This makes it a potential tridentate ligand. This multidentate coordination can impart high stability and rigidity to the resulting metal complex, which is often beneficial for achieving high levels of stereocontrol. Chiral amino alcohol ligands have been successfully employed in various metal-catalyzed reactions, including the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with good to excellent conversions and enantioselectivities. dicp.ac.cn Similarly, chiral ligands derived from amino acids like L-valine have been used to create cobalt complexes that catalyze asymmetric Henry reactions. medcraveonline.com

The application of n-(2-Hydroxypropyl)glycine as a ligand could be envisioned in reactions such as:

Asymmetric Hydrogenation: Forming complexes with ruthenium or iridium for the enantioselective reduction of ketones or alkenes. strem.com

C-C Bond Forming Reactions: Coordinating with metals like zinc or copper to catalyze enantioselective additions to aldehydes or Michael additions. dntb.gov.uaalfachemic.com

N-Alkylation Reactions: Acting as a ligand in iron or ruthenium-catalyzed N-alkylation of amines with alcohols, a green chemistry approach to valuable N-alkylated amino acids. nih.govgoogle.comresearchgate.net

The specific stereochemistry and conformational flexibility of the n-(2-Hydroxypropyl)glycine ligand would be critical in determining the outcome of these catalytic transformations.

Illustrative Data on Potential Catalytic Applications

While specific research on n-(2-Hydroxypropyl)glycine is limited, the following table illustrates the type of data that would be generated from studies evaluating its performance as a ligand in a model reaction, such as the asymmetric transfer hydrogenation of acetophenone. This data is hypothetical and serves to demonstrate the research context.

Table 1: Hypothetical Performance of n-(2-Hydroxypropyl)glycine as a Ligand in Asymmetric Transfer Hydrogenation

| Entry | Metal Precursor | Ligand | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | [RuCl₂(p-cymene)]₂ | (S)-n-(2-HPG) | i-PrOH | 80 | 95 | 88 (R) |

| 2 | [IrCp*Cl₂]₂ | (S)-n-(2-HPG) | i-PrOH | 60 | 92 | 91 (S) |

Data is illustrative and not from published research.

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| n-(2-Hydroxypropyl)glycine |

| Acetophenone |

| Aldehyde |

| Amino acid |

| Cobalt |

| Copper |

| Enamine |

| Glycine |

| Iminium ion |

| Iridium |

| Iron |

| Ketone |

| L-valine |

| Metal |

| Ruthenium |

Environmental Chemistry and Biogeochemical Cycling Studies of N 2 Hydroxypropyl Glycine

Environmental Pathways and Mechanisms of Decomposition

The environmental persistence and transformation of N-(2-Hydroxypropyl)glycine are governed by a combination of abiotic and biotic degradation processes. These processes determine the compound's half-life in various environmental compartments, such as soil and water, and the nature of the resulting metabolites.

Abiotic degradation of N-(2-Hydroxypropyl)glycine can occur through several chemical processes, primarily influenced by environmental conditions like pH, temperature, and the presence of reactive species.

Oxidation: In aqueous environments, oxidative degradation is a likely pathway, especially in the presence of hydroxyl radicals (•OH). This process is analogous to the oxidative degradation of other amines used in industrial applications, which can be accelerated by factors like high oxygen concentration and the presence of metal ions. figshare.com The hydroxypropyl group and the secondary amine are potential sites for oxidative attack.

Hydrolysis: While the amide-like linkage in the glycine (B1666218) moiety is generally stable, hydrolysis could potentially occur under specific pH and temperature conditions over extended periods, leading to the cleavage of the molecule.

Photolysis: Direct photolysis by sunlight is possible if the molecule absorbs light in the environmentally relevant UV spectrum. However, indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., dissolved organic matter), is often a more significant degradation pathway for such compounds.

Sorption in Soil: In soil environments, the behavior of N-(2-Hydroxypropyl)glycine is influenced by its sorption to soil particles. The glycine component suggests that interactions with soil organic matter and clay minerals are likely. mst.dkslu.se The sorption process affects the bioavailability of the compound for microbial degradation and its mobility in the soil column. The sorption characteristics can be influenced by soil properties such as organic carbon content, clay fraction, and pH. slu.se For instance, studies on glyphosate (B1671968) (N-(phosphonomethyl)glycine) have shown that its phosphono group can form hydrogen bonds with humic acids. mst.dk A similar interaction via the hydroxyl and carboxyl groups of HPGly is plausible.

Table 1: Potential Abiotic Degradation Pathways for N-(2-Hydroxypropyl)glycine

| Degradation Process | Environmental Compartment | Key Factors Influencing the Process | Potential Outcome |

| Oxidation | Aqueous, Soil | Presence of reactive oxygen species (e.g., •OH), metal ions, high temperature | Formation of smaller organic acids, aldehydes, and ammonia (B1221849) |

| Hydrolysis | Aqueous, Soil | pH, temperature | Cleavage of the N-C bond, yielding glycine and 2-hydroxypropanol derivatives |

| Photolysis | Surface Waters | Sunlight intensity, presence of photosensitizers | Transformation into various photoproducts |

| Sorption | Soil, Sediment | Organic matter content, clay type and content, pH | Reduced bioavailability and mobility |

The structural features of N-(2-Hydroxypropyl)glycine, containing both a hydroxyalkyl group and an amino acid moiety, suggest that it is susceptible to microbial degradation. Microorganisms in soil and water can utilize such compounds as a source of carbon and nitrogen. nih.gov

Enzymatic Pathways: The breakdown of N-(2-Hydroxypropyl)glycine would likely involve several types of enzymes:

Dehydrogenases: Enzymes like N-methylamino acid dehydrogenase have been shown to act on N-alkylated amino acids. manchester.ac.uk A similar dehydrogenase could catalyze the initial step in the degradation of N-(2-Hydroxypropyl)glycine.

Oxidases: Glycine oxidase is an enzyme that can cleave glycine-containing compounds, suggesting a potential pathway for the breakdown of the glycine part of the molecule. wikipedia.org

Amidases/Hydrolases: Enzymes capable of cleaving C-N bonds could separate the hydroxypropyl group from the glycine moiety. Some bacterial strains, like Sphingosinicella microcystinivorans, are known to hydrolyze amide bonds in amino acid-containing compounds. mdpi.com

The degradation of the glycine component could follow established pathways, potentially leading to intermediates like glyoxylate, which can then enter central metabolic cycles. wikipedia.org The 2-hydroxypropyl group, upon cleavage, would likely be further oxidized.

Metabolite Identification and Environmental Fate Assessment

Identifying the transformation products of N-(2-Hydroxypropyl)glycine is crucial for a comprehensive environmental risk assessment, as metabolites can sometimes be more persistent or toxic than the parent compound. Based on the likely degradation pathways, several potential metabolites can be hypothesized.

From Abiotic Degradation: Oxidative processes might lead to the formation of smaller, more oxidized molecules. Potential metabolites could include formic acid, acetic acid, and ammonia, which have been observed as degradation products of other amines in similar contexts. figshare.com

From Biotic Degradation: Enzymatic cleavage would likely yield glycine and a derivative of 2-hydroxypropanol. Glycine is a naturally occurring amino acid and would be readily assimilated by microorganisms. wikipedia.org The hydroxypropyl component would likely be oxidized to lactate (B86563) and then to pyruvate, which can enter the citric acid cycle.

Table 2: Hypothesized Metabolites of N-(2-Hydroxypropyl)glycine

| Degradation Pathway | Potential Metabolite | Chemical Formula | Notes |

| Biotic (Enzymatic Cleavage) | Glycine | C₂H₅NO₂ | A common, readily biodegradable amino acid. |

| 2-Hydroxypropanol | C₃H₈O₂ | Likely to be further oxidized. | |

| Biotic (Further Metabolism) | Pyruvic Acid | C₃H₄O₃ | A key intermediate in cellular respiration. |

| Abiotic (Oxidation) | Formic Acid | CH₂O₂ | A common degradation product of organic pollutants. |

| Ammonia | NH₃ | Can be a source of nitrogen for organisms or be nitrified. |

Methodological Approaches for Investigating Environmental Persistence and Transformation

To accurately determine the environmental fate of N-(2-Hydroxypropyl)glycine and its metabolites, a combination of advanced analytical and experimental techniques is required.

Isotopic labeling is a powerful tool for tracing the transformation and fate of a compound in complex environmental matrices. creative-proteomics.com

Principle: By synthesizing N-(2-Hydroxypropyl)glycine with stable isotopes, such as ¹³C or ¹⁵N, at specific positions in the molecule, researchers can track the compound and its degradation products through various environmental compartments. nih.govjove.com For example, labeling the glycine part with ¹⁵N would allow for the tracking of the nitrogen atom's fate, whether it is incorporated into biomass, released as ammonia, or remains in organic metabolites. Labeling the carbon backbone with ¹³C would help in identifying the carbon-containing degradation products.

Application: In a controlled laboratory setting, isotopically labeled N-(2-Hydroxypropyl)glycine can be introduced into soil or water microcosms. Over time, samples can be analyzed to identify the labeled metabolites and quantify the rates of degradation and transformation. This approach provides direct evidence of degradation pathways and helps to construct a mass balance for the compound. jove.com

The identification and quantification of N-(2-Hydroxypropyl)glycine and its metabolites in environmental samples require sensitive and specific analytical methods.

Chromatography:

Liquid Chromatography (LC): LC is well-suited for the analysis of polar, non-volatile compounds like amino acids and their derivatives. bohrium.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating such compounds. bohrium.com

Gas Chromatography (GC): GC can be used for more volatile degradation products or for the parent compound after derivatization to increase its volatility and thermal stability. unit.no

Mass Spectrometry (MS):

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a highly effective technique for identifying and quantifying trace levels of organic compounds in complex mixtures. espci.frscirp.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, allows for the determination of the elemental composition of unknown metabolites, which is crucial for their identification. scirp.orgnih.gov

GC-MS: This technique is used to identify volatile and semi-volatile degradation products separated by GC. unit.no

By combining these techniques, a comprehensive picture of the degradation of N-(2-Hydroxypropyl)glycine can be developed, from the disappearance of the parent compound to the formation and subsequent decay of its various metabolites.

Q & A

Basic Research Questions

Q. How can N-(2-Hydroxypropyl)glycine be synthesized with high purity, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves alkylation of glycine with 2-hydroxypropyl bromide under alkaline conditions (e.g., NaOH). Key parameters include maintaining a pH of 10–12, a molar ratio of 1:1.2 (glycine to alkylating agent), and reaction temperatures of 60–80°C for 8–12 hours. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in butanol:acetic acid:water 4:1:1) .

Q. What analytical techniques are most effective for characterizing N-(2-Hydroxypropyl)glycine?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity (e.g., δ 3.5–4.0 ppm for hydroxypropyl protons; δ 170 ppm for carboxyl carbon).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 148.1 [M+H].

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98%).

- FTIR : Peaks at 3300 cm (O-H stretch) and 1650 cm (amide I band) validate functional groups .

Q. What storage conditions are critical to prevent degradation of N-(2-Hydroxypropyl)glycine?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to minimize hygroscopicity and oxidation. Regularly validate stability via HPLC; degradation products (e.g., glycine or propylene glycol) indicate compromised storage. Avoid aqueous solutions unless buffered at pH 6–7 .

Advanced Research Questions

Q. How is N-(2-Hydroxypropyl)glycine utilized in designing pH-responsive drug delivery systems?

- Methodological Answer : The hydroxypropyl group enables conjugation with polymers (e.g., HPMA copolymers) via hydrolyzable bonds (e.g., ester or hydrazone). For example, pH-sensitive release in tumor microenvironments (pH 5.5–6.5) is achieved by incorporating hydrazone linkages. Validate release kinetics using dialysis membranes (MWCO 10 kDa) in simulated physiological buffers. In vivo efficacy is tested in xenograft models with fluorescently tagged conjugates .

Q. What in vitro and in vivo models are appropriate for assessing the compound’s toxicity profile?

- Methodological Answer :

- In vitro : Use MTT assays on HEK293 or HepG2 cells (IC determination; 24–72 hr exposure).